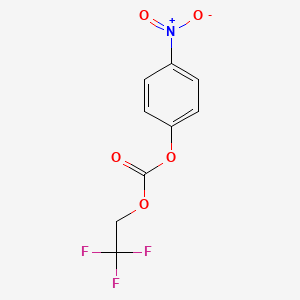
(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate
Descripción general
Descripción
(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C9H6F3NO5 It is known for its unique structural properties, which include a trifluoroethyl group and a nitrophenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester typically involves the reaction of 4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like amines and thiols, as well as bases such as sodium hydroxide for hydrolysis reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 4-nitrophenol and 2,2,2-trifluoroethanol, while nucleophilic substitution can produce a variety of substituted nitrophenyl derivatives .
Aplicaciones Científicas De Investigación
(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and peptides, through esterification reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester involves the reactivity of its ester bond. The compound can undergo nucleophilic attack, leading to the cleavage of the ester bond and the formation of new products. The trifluoroethyl group can also influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Carbonic acid ethyl 4-nitrophenyl ester: Similar structure but with an ethyl group instead of a trifluoroethyl group.
Carbonic acid 2,2,2-trichloroethyl 4-nitrophenyl ester: Contains a trichloroethyl group instead of a trifluoroethyl group.
Uniqueness
The presence of the trifluoroethyl group in carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester imparts unique properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly useful in applications requiring robust and reactive intermediates .
Propiedades
IUPAC Name |
(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)5-17-8(14)18-7-3-1-6(2-4-7)13(15)16/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJFFADYSFMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



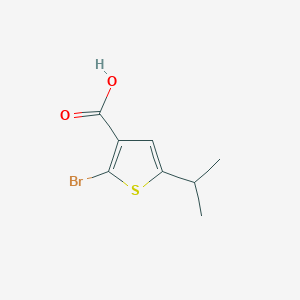





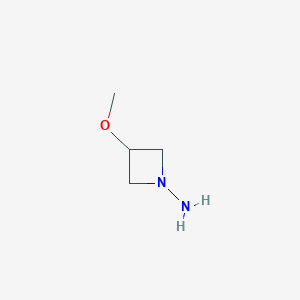
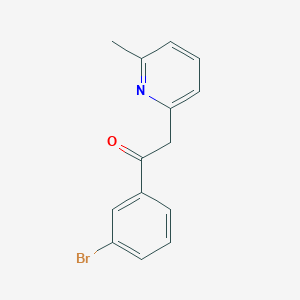
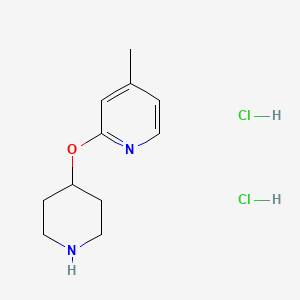
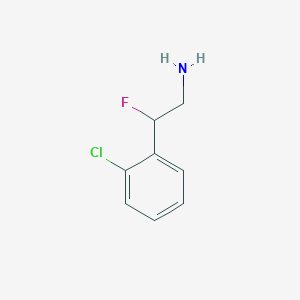
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)


